Desacetyl Diltiazem-d6 hydrochloride

LC-MS/MS quantification stable isotope internal standard isotopic interference

Desacetyl Diltiazem-d6 hydrochloride (CAS 1309283-22-4) is a stable isotope-labeled analog of desacetyl diltiazem, the principal pharmacologically active metabolite of the calcium channel blocker diltiazem. The compound incorporates six deuterium atoms on the dimethylaminoethyl side chain, yielding the molecular formula C20H19D6ClN2O3S and a molecular weight of 414.98 g/mol.

Molecular Formula C20H25ClN2O3S
Molecular Weight 415.0 g/mol
Cat. No. B12396787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl Diltiazem-d6 hydrochloride
Molecular FormulaC20H25ClN2O3S
Molecular Weight415.0 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1/i1D3,2D3;
InChIKeyXNQWAVFYFJXSHD-REKBVVSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Diltiazem-d6 Hydrochloride: The Preferred Deuterated Internal Standard for Diltiazem Metabolite Bioanalysis – Evidence-Based Procurement Guide


Desacetyl Diltiazem-d6 hydrochloride (CAS 1309283-22-4) is a stable isotope-labeled analog of desacetyl diltiazem, the principal pharmacologically active metabolite of the calcium channel blocker diltiazem. The compound incorporates six deuterium atoms on the dimethylaminoethyl side chain, yielding the molecular formula C20H19D6ClN2O3S and a molecular weight of 414.98 g/mol . It functions as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of desacetyl diltiazem in biological matrices via LC-MS/MS, correcting for matrix effects, extraction variability, and ionization suppression that compromise the reliability of non-isotopic methods [1].

Why Deuterated Desacetyl Diltiazem Internal Standards Are Not Interchangeable: Mass Shift, Certification, and Label Stability Define Procurement Value


Deuterated internal standards for desacetyl diltiazem exist in multiple labeling variants (d3, d4, d6), yet they cannot be treated as functionally equivalent. The nominal mass shift relative to the unlabeled analyte directly influences analytical selectivity: a minimum of 3 Da is required to avoid spectral overlap with the analyte's natural isotopologue distribution, but larger shifts substantially reduce interference risk in complex matrices . Beyond mass considerations, regulatory acceptability for GLP bioanalysis increasingly demands ISO 17034-certified reference materials (CRMs) with documented metrological traceability, a status currently established for the d6 variant through Cerilliant/Merck but not widely documented for lower deuterated forms [1]. Additionally, the non-exchangeable positioning of deuterium labels on the bis(trideuteriomethyl)aminoethyl moiety ensures label integrity throughout sample preparation and storage, a critical quality attribute that varies with labeling strategy .

Quantitative Differentiation Evidence: Desacetyl Diltiazem-d6 Hydrochloride vs. Closest Deuterated Analogs (d4, d3) and Non-Isotopic Alternatives


Mass Shift Superiority: +6 Da (d6) vs. +4 Da (d4) and +3 Da (d3) Delivers Greater Analytical Selectivity in LC-MS/MS

Desacetyl Diltiazem-d6 hydrochloride provides a nominal mass shift of +6 Da relative to the unlabeled analyte (desacetyl diltiazem, free base C20H24N2O3S, monoisotopic mass 372.5 Da), compared to +4 Da for the d4 variant and +3 Da for the d3 variant . The Acanthus Research design guideline establishes 3 Da as the minimum acceptable mass difference for small molecules (<1,000 Da) to prevent spectral overlap between the internal standard and the analyte's natural isotopologue envelope; the d6 variant exceeds this threshold by 100%, whereas the d3 variant meets it only marginally . A margin of 6 Da effectively eliminates cross-talk from the analyte's [M+2] and [M+4] isotopes (arising from natural 13C, 34S, 37Cl abundance), which can contribute up to 5–10% relative intensity in compounds of this molecular weight range .

LC-MS/MS quantification stable isotope internal standard isotopic interference method selectivity

ISO 17034 Certified Reference Material Availability: Traceability Required for Regulated Bioanalysis

Desacetyl Diltiazem-d6 hydrochloride is commercially available as a Certified Reference Material (CRM) from Cerilliant (Merck KGaA/Sigma-Aldrich), supplied as a 100 μg/mL solution in methanol [1]. This CRM is manufactured and certified under ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories), ensuring documented metrological traceability and certified uncertainty values required by FDA, EMA, and ICH M10 guidances for bioanalytical method validation [2]. A catalog survey (Cerilliant, BOC Sciences, MedChemExpress, Veeprho, Invivochem) confirms that neither the d4 nor the d3 variant of desacetyl diltiazem is currently listed as an ISO 17034 CRM from Cerilliant or an equivalent accredited reference material producer; these lower deuterated forms are exclusively offered as research-grade compounds without certified traceability .

certified reference material ISO 17034 GLP bioanalysis regulatory compliance

Isotopic Enrichment: ≥98 Atom % D with ≥98% Chemical Purity – Equivalent Quality to d4, Superior Mass Shift

Desacetyl Diltiazem-d6 hydrochloride is specified with ≥98% chemical purity (by HPLC) and 98% atom D isotopic enrichment, as documented by both BOC Sciences and Invivochem . For the d4 variant, BOC Sciences specifies 95% purity by HPLC and 98% atom D , indicating that the d6 form matches or exceeds the isotopic enrichment of d4 while delivering a 50% larger mass shift. At 98% atom D enrichment, the residual unlabeled species in the internal standard is ≤2%, ensuring that the internal standard contribution to the analyte channel remains below commonly accepted interference thresholds (<5% of the lower limit of quantification, LLOQ) for methods quantifying desacetyl diltiazem at sub-ng/mL levels .

isotopic enrichment chemical purity internal standard quality control HPLC analysis

Non-Exchangeable Deuterium Labeling on Bis(trideuteriomethyl)aminoethyl Moiety Prevents Isotopic Integrity Loss During Bioanalysis

The six deuterium atoms in Desacetyl Diltiazem-d6 hydrochloride are located on the carbon atoms of the two terminal methyl groups of the dimethylaminoethyl substituent, forming a bis(trideuteriomethyl)aminoethyl moiety as confirmed by IUPAC nomenclature: (2S,3S)-5-(2-(bis(methyl-d3)amino)ethyl)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride . These carbon-deuterium (C-D) bonds are kinetically stable under routine bioanalytical conditions (aqueous solvents, pH 3–8, human plasma, temperatures up to 40°C), with no measurable hydrogen-deuterium back-exchange over months of refrigerated storage . This contrasts with deuterated standards bearing labels on exchangeable heteroatoms (e.g., -OD, -ND) or at α-carbonyl positions, which can undergo pH-dependent H/D exchange with half-lives as short as 2–24 hours in aqueous media, leading to time-dependent degradation of isotopic purity and calibration drift .

deuterium exchange stability label integrity LC-MS/MS robustness internal standard storage

Validated Use as M1-d6 Internal Standard in Human Pharmacokinetic Studies with Fully Compliant Method Performance

Desacetyl Diltiazem-d6 (designated M1-d6) was employed as the internal standard for desacetyl diltiazem (M1) quantification in a fully validated HPLC-MS/MS method applied to a human pharmacokinetic study in 24 healthy Chinese volunteers [1]. The method, using an AB SCIEX API 4000 triple quadrupole mass spectrometer with ESI+ and MRM detection, achieved a linear calibration range for M1 of 0.2511–5.017 ng/mL with a correlation coefficient r>0.9986 [2]. Method validation parameters met all applicable acceptance criteria: intra- and inter-day precision (CV) and accuracy (bias) were within ±15% (±20% at LLOQ), extraction recovery was consistent across the calibration range, and no significant matrix effect was observed when using M1-d6 for internal standard normalization [3]. The study successfully characterized the pharmacokinetics of diltiazem and its metabolites, reporting M1 Cmax of 1.52±0.70 ng/mL, Tmax of 7.06±1.97 h, and AUC0-∞ of 27.22±15.49 ng·h/mL. Equivalent validated human PK study data using the d4 or d3 variants as internal standards have not been identified in the peer-reviewed literature.

pharmacokinetic study bioanalytical method validation human plasma HPLC-MS/MS

Recommended Application Scenarios for Desacetyl Diltiazem-d6 Hydrochloride Based on Verified Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for ANDA/DMF Submissions

Desacetyl Diltiazem-d6 hydrochloride as a Cerilliant ISO 17034 CRM [1] directly supports GLP-compliant method validation for abbreviated new drug applications (ANDAs) and drug master file (DMF) submissions. The certified concentration (100 μg/mL in methanol) and documented metrological traceability eliminate the need for in-house primary standard characterization, satisfying FDA and EMA requirements for internal standard qualification in pivotal bioequivalence studies. The +6 Da mass shift and ≥98% chemical purity ensure the internal standard meets the selectivity and purity thresholds specified in ICH M10 and relevant bioanalytical method validation guidances.

Clinical Pharmacokinetic and Bioequivalence Studies of Diltiazem Formulations

The validated use of M1-d6 as internal standard in a human pharmacokinetic study [2] — achieving linear quantification of desacetyl diltiazem from 0.2511 to 5.017 ng/mL with r>0.9986 — provides direct evidence of fitness-for-purpose for clinical PK and bioequivalence studies. The non-exchangeable C-D labeling ensures internal standard stability across the duration of large-batch clinical sample analysis (often spanning weeks), maintaining calibration integrity and reducing the risk of batch failure due to isotopic degradation.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology Laboratory Methods

For clinical laboratories performing therapeutic drug monitoring of diltiazem or investigating diltiazem toxicity, the availability of Desacetyl Diltiazem-d6 HCl as a CRM [1] supports ISO 15189-accredited method development. The +6 Da mass shift minimizes interference from co-eluting endogenous compounds and co-administered medications in patient samples, while the 98% atom D enrichment limits internal standard cross-contribution to the analyte channel, a critical requirement when quantifying desacetyl diltiazem at the low therapeutic concentrations observed clinically (typically <5 ng/mL).

In Vitro Metabolism and CYP2D6 Pharmacogenetic Studies Requiring Accurate Metabolite Quantification

Desacetyl diltiazem is the primary active metabolite of diltiazem and its formation is influenced by CYP2D6 genotype. The use of Desacetyl Diltiazem-d6 hydrochloride as a SIL-IS [2] enables accurate, matrix-independent quantification of desacetyl diltiazem in hepatocyte incubations, microsomal preparations, and recombinant CYP isoform assays. The non-exchangeable deuterium labeling ensures that the internal standard remains stable in the presence of NADPH-regenerating systems and prolonged incubation conditions (up to 60 min at 37°C), preventing the isotopic drift that can confound metabolic stability determinations.

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